N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are commonly used in medicinal chemistry and can be found in several classes of drugs, including antibiotics and diuretics .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would introduce strain into the molecule, while the fluorophenyl group would likely be involved in pi stacking interactions. The pyrazole group is a heterocyclic aromatic ring, and the sulfonamide group would likely form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonamide group and the nonpolar cyclopropyl and fluorophenyl groups .Scientific Research Applications
Synthesis and Biological Evaluation
Pyrazole-sulfonamide derivatives have been synthesized and evaluated across various studies for their biological activities. For instance, sulfonamide-containing 1,5-diarylpyrazole derivatives have demonstrated the ability to block cyclooxygenase-2 (COX-2) both in vitro and in vivo, showcasing their potential as anti-inflammatory agents. Extensive structure-activity relationship work within this series identified potent and selective COX-2 inhibitors, leading to the development of compounds like celecoxib, now in clinical trials for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).
Anticancer and Antiproliferative Activities
Pyrazole-sulfonamide derivatives have shown significant promise in anticancer research. A series of pyrazole-sulfonamide derivatives were synthesized and tested for their in vitro antiproliferative activities against various cell lines. Some compounds exhibited promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin, especially showing cell-selective effects against rat brain tumor cells (C6) (Mert et al., 2014).
Carbonic Anhydrase Inhibitory Activities
Several studies have focused on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, investigating their inhibitory effects on carbonic anhydrase isoenzymes. These compounds have displayed superior carbonic anhydrase inhibitory activity compared to reference compounds, indicating their potential use in treating conditions where carbonic anhydrase activity is implicated (Kucukoglu et al., 2016).
Antibacterial and Antimicrobial Activities
Research into novel heterocyclic compounds containing a sulfonamido moiety has aimed at developing new antibacterial agents. Some synthesized compounds have shown high antibacterial activities, suggesting their potential use as novel treatments for bacterial infections (Azab et al., 2013).
Enzyme Inhibition for Drug Discovery
The exploration of pyrazole derivatives in drug discovery has included the investigation of their enzyme inhibition properties. For instance, compounds have been evaluated for their potential as COX-2 inhibitors or anti-inflammatory drugs through molecular docking studies, indicating their possible therapeutic applications in inflammation and breast cancer treatment (Thangarasu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its synthesis, improving its pharmacokinetics, and evaluating its efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-11-15(12(2)20(3)19-11)23(21,22)18-10-16(8-9-16)13-4-6-14(17)7-5-13/h4-7,18H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDCIRZNUDERBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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